2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide
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Overview
Description
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Acetamide Formation: The final step involves the reaction of the quinoline derivative with N,N-dimethylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions may convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities, making it a subject of interest in drug discovery.
Medicine
Medicinally, compounds with quinoline cores are known for their therapeutic properties. This compound could be explored for its potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, DNA, or cellular receptors, leading to various biological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
2-(6-Amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide is unique due to the presence of both an amino group and an acetamide moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)13(18)8-16-11-5-4-10(14)7-9(11)3-6-12(16)17/h4-5,7H,3,6,8,14H2,1-2H3 |
InChI Key |
NRXQTRQOBVARKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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